molecular formula C9H12N2O2S B13221365 Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13221365
M. Wt: 212.27 g/mol
InChI Key: DRWWTSMMLLNWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of hydrazine hydrate and sulfur. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
  • 5-ethyl-1,3,4-thiadiazol-2-amine
  • 1,3,4-thiadiazole derivatives with various substituents

Uniqueness

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other thiadiazole derivatives and can lead to unique biological activities and chemical reactivity .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-11-10-7(14-8)6-4-3-5-6/h6H,2-5H2,1H3

InChI Key

DRWWTSMMLLNWKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.